![molecular formula C18H14N6O B396434 methyl -d]pyrimidin-7-one](/img/structure/B396434.png)
methyl -d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl -d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl -d]pyrimidin-7-one can be synthesized through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . These reactions typically require specific conditions such as high temperatures and the presence of catalysts or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
methyl -d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with m-chloroperbenzoic acid can yield sulfoxide or sulfone derivatives . Substitution reactions can produce halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
methyl -d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl -d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives of this compound act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
methyl -d]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-one: This compound has a similar structure but differs in the position of nitrogen atoms and the presence of additional functional groups.
Pyrazolo[4,3-d]pyrimidin-7-one: This compound contains a pyrazole ring fused to the pyrimidine ring, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be fine-tuned through chemical modifications.
Properties
Molecular Formula |
C18H14N6O |
|---|---|
Molecular Weight |
330.3g/mol |
IUPAC Name |
2-methoxy-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C18H14N6O/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
XJUAXPVBRZJGON-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B396351.png)
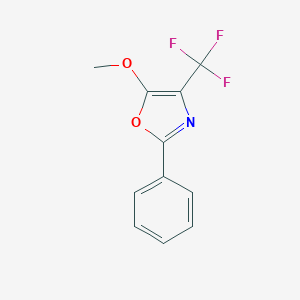
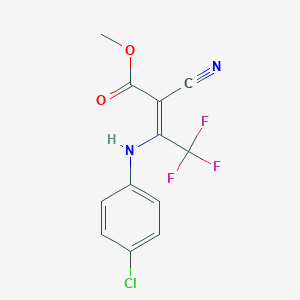
![4-chloro-N-[2,2,2-trifluoro-1-[(4-methoxybenzyl)(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396357.png)
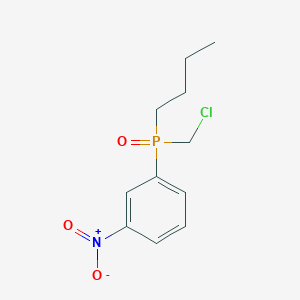
![4-chloro-N-[2,2,2-trifluoro-1-[(2-furylmethyl)(tetrahydrofuran-2-ylmethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396360.png)
![2-[({[1,1-bis(trifluoromethyl)propyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B396361.png)
![N-[1-[benzyl(tetrahydro-2-furanylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B396362.png)
![N-[4-(dimethylamino)benzyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B396366.png)
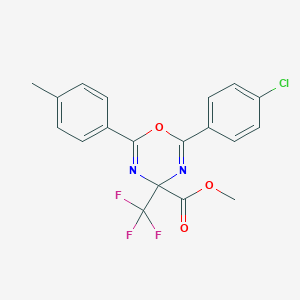
![N-(4-chlorobenzyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B396369.png)
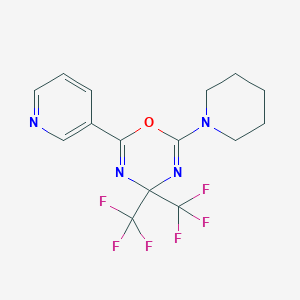
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorobenzyl)urea](/img/structure/B396372.png)
![5-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-4-methyl-2-pyrimidinylamine](/img/structure/B396373.png)
